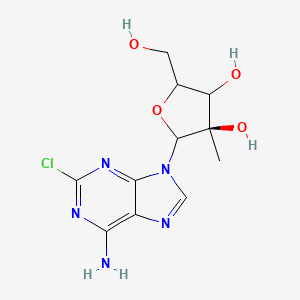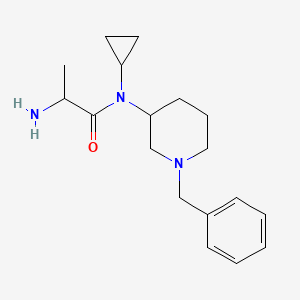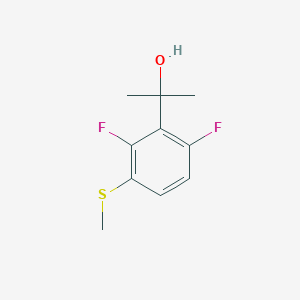
9H-Fluoren-9-one, 3-bromo-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-nitro-9-fluorenone is an organic compound with the molecular formula C13H6BrNO3 It is a derivative of fluorenone, characterized by the presence of bromine and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-nitro-9-fluorenone typically involves the bromination and nitration of fluorenone. One common method includes the bromination of 9-fluorenone using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The resulting bromo derivative is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to yield 3-Bromo-2-nitro-9-fluorenone .
Industrial Production Methods: Industrial production of 3-Bromo-2-nitro-9-fluorenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-nitro-9-fluorenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron powder in acidic medium are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of fluorenone quinones.
Reduction: Formation of 3-bromo-2-amino-9-fluorenone.
Substitution: Formation of various substituted fluorenones depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-2-nitro-9-fluorenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-nitro-9-fluorenone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparaison Avec Des Composés Similaires
- 3-Bromo-7-fluoro-2-nitro-9-fluorenone
- 2-Nitro-9-fluorenone
- 2,7-Dibromo-9-fluorenone
- 4-Nitro-9-fluorenone
Comparison: 3-Bromo-2-nitro-9-fluorenone is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of selectivity in chemical reactions and potential biological activities .
Propriétés
Formule moléculaire |
C13H6BrNO3 |
|---|---|
Poids moléculaire |
304.09 g/mol |
Nom IUPAC |
3-bromo-2-nitrofluoren-9-one |
InChI |
InChI=1S/C13H6BrNO3/c14-11-5-9-7-3-1-2-4-8(7)13(16)10(9)6-12(11)15(17)18/h1-6H |
Clé InChI |
HMNHDIGASGMTRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


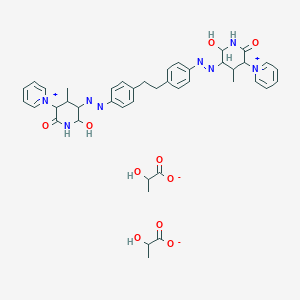
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide](/img/structure/B14779519.png)
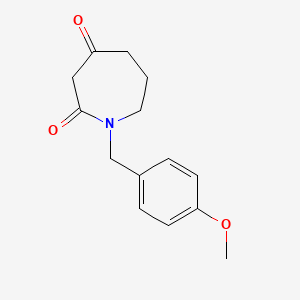
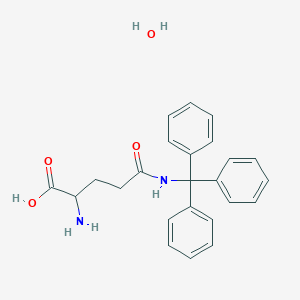
![(2S)-2-[3-(fluoromethyl)azetidin-1-yl]propan-1-ol](/img/structure/B14779531.png)
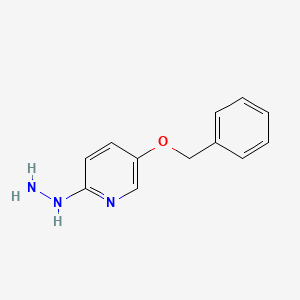
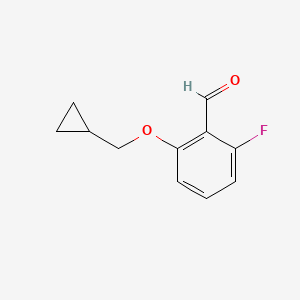


![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14779571.png)
![L-Leucine, N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-4-fluoro-, ethyl ester](/img/structure/B14779575.png)
